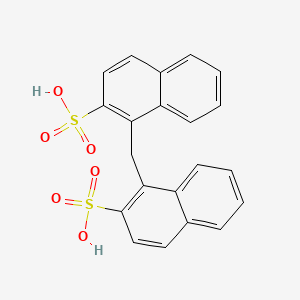

Methylenebisnaphthalene-2-sulphonic acid

Description

Contextualization within Naphthalenesulfonic Acid Chemistry and Derivatives

Methylenebisnaphthalene-2-sulphonic acid is structurally a derivative of naphthalenesulfonic acid. The chemistry begins with naphthalene (B1677914), a bicyclic aromatic hydrocarbon, which can be sulfonated to produce two primary isomers: naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid. wikipedia.org The position of the sulfonic acid group (-SO₃H) on the naphthalene ring is determined by the reaction conditions. Sulfonation at lower temperatures (around 80°C) favors the formation of the alpha-isomer (naphthalene-1-sulfonic acid), while higher temperatures (around 160°C) lead to the thermodynamically more stable beta-isomer, naphthalene-2-sulfonic acid. wikipedia.orgresearchgate.net

Naphthalene-2-sulfonic acid is the more stable of the two and serves as a key intermediate in the synthesis of various dyes and other organic compounds. wikipedia.orgchemicalbook.comemcochemicals.com this compound is a further derivative, created by linking two naphthalene sulfonic acid units with a methylene (B1212753) bridge (-CH₂-). This is typically achieved through a condensation reaction between naphthalene-2-sulfonic acid and formaldehyde (B43269). researchgate.net This process results in a polymeric structure, often referred to as a naphthalenesulfonic acid-formaldehyde condensate. The degree of polymerization can be controlled to tailor the properties of the final product for specific applications. bohrium.com These condensates are anionic surfactants, possessing both a hydrophobic naphthalene backbone and a hydrophilic sulfonate group. researchgate.net

Interactive Data Table: Key Naphthalene Derivatives

| Compound Name | Chemical Formula | Molar Mass | Key Characteristics |

| Naphthalene | C₁₀H₈ | 128.17 g/mol | Bicyclic aromatic hydrocarbon starting material. |

| Naphthalene-1-sulfonic acid | C₁₀H₈O₃S | 208.23 g/mol | Kinetically favored sulfonation product. |

| Naphthalene-2-sulfonic acid | C₁₀H₈O₃S | 208.23 g/mol | Thermodynamically favored, more stable isomer. wikipedia.org |

| This compound | C₂₁H₁₆O₆S₂ | 428.48 g/mol | Dimer formed by condensation with formaldehyde. |

Evolution of Research Trajectories in this compound Studies

The study and application of this compound and its condensates are closely tied to the development of the dye and construction industries. The initial impetus for research into naphthalenesulfonic acid derivatives came from the burgeoning dye industry, which required stable intermediates and effective dispersing agents.

The history of disperse dyes, which are non-ionic and have low water solubility, began in the early 1920s for dyeing newly developed synthetic fibers like cellulose (B213188) acetate. dyechemical.comcolorfuldyes.comtextilelearner.net Early dyeing processes faced challenges with dye aggregation, leading to uneven coloration. textilelearner.net This created a demand for effective dispersing agents. In 1924, the use of sulpho ricinoleic acid as a dispersing agent was a significant step forward. dyechemical.comtextilelearner.net Subsequently, condensates of naphthalenesulfonic acid and formaldehyde emerged as highly effective dispersants due to their ability to adsorb onto dye particles, preventing agglomeration through electrostatic and steric repulsion. ayshzj.com

A parallel research trajectory emerged in the mid-20th century within the construction industry. Researchers discovered that naphthalenesulfonic acid-formaldehyde condensates act as powerful superplasticizers (also known as high-range water reducers) for concrete. google.come3s-conferences.org The addition of these polymers to concrete mixtures significantly increases fluidity without requiring additional water, which would otherwise compromise the final strength. google.come3s-conferences.org Research from the 1960s onwards focused on optimizing the molecular weight and degree of sulfonation of these condensates to maximize their plasticizing effect and improve the workability and durability of concrete. google.com

Scope and Academic Relevance in Contemporary Chemical Science

In contemporary chemical science, this compound and its condensates continue to be of high academic and industrial relevance. Research is ongoing to refine their synthesis, analyze their complex polymeric structures, and expand their applications.

Detailed Research Findings:

Dispersing Agents: The primary application remains as a high-performance dispersing agent. In the textile industry, it is crucial for the uniform application of disperse dyes on hydrophobic fibers like polyester. colorfuldyes.comayshzj.com The agent ensures the dye particles remain in a fine, stable suspension in the dye bath, leading to consistent and high-quality coloration. ayshzj.com Its utility also extends to the formulation of pigments, pesticides, and coatings, where it prevents the settling and aggregation of solid particles. researchgate.netbohrium.com

Superplasticizers: In materials science and civil engineering, these condensates are indispensable as superplasticizers. e3s-conferences.org Academic research focuses on understanding the mechanism of action, which involves the adsorption of the polymer onto cement particles, imparting a negative charge that causes repulsion and releases trapped water, thereby increasing flow. google.com Studies investigate the relationship between the polymer's molecular weight distribution and its performance in various cementitious systems. nih.gov

Environmental and Analytical Chemistry: The widespread use of these compounds has led to academic interest in their environmental fate and detection. Because they are synthetic polymers, their biodegradability is limited. nih.gov Consequently, analytical chemists have developed sophisticated methods, such as ion-pair chromatography, to detect and quantify trace amounts of these condensates in environmental water samples, contributing to a better understanding of their environmental distribution. nih.gov

Synthesis and Characterization: Modern research continues to explore more efficient and environmentally benign synthesis routes. google.com Advanced analytical techniques, including infrared and ultraviolet spectroscopy, are employed to characterize the complex oligomeric mixtures produced during the condensation reaction, correlating structural features with performance. bohrium.comresearchgate.net

Interactive Data Table: Applications of this compound Condensates

| Field | Application | Function | Research Focus |

| Textile Industry | Dispersing Agent for Dyes | Prevents aggregation of dye particles, ensuring even coloration. ayshzj.com | Improving stability in high-temperature dyeing processes. |

| Construction | Concrete Superplasticizer | Increases fluidity and workability of fresh concrete. google.come3s-conferences.org | Optimizing molecular structure for enhanced performance and compatibility with new cement types. |

| Agrochemicals | Dispersant for Pesticides | Maintains pesticides in a stable suspension for effective application. bohrium.com | Development of more effective and eco-friendly formulations. |

| Environmental Science | Analytical Standard | Used in the development of methods to monitor water quality. nih.gov | Studying environmental persistence and potential for degradation. |

Structure

3D Structure

Properties

CAS No. |

84-90-2 |

|---|---|

Molecular Formula |

C21H16O6S2 |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

1-[(2-sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C21H16O6S2/c22-28(23,24)20-11-9-14-5-1-3-7-16(14)18(20)13-19-17-8-4-2-6-15(17)10-12-21(19)29(25,26)27/h1-12H,13H2,(H,22,23,24)(H,25,26,27) |

InChI Key |

DQBNLFRFALCILS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Methylenebisnaphthalene 2 Sulphonic Acid and Its Derivatives

Condensation Reactions in the Synthesis of Methylenebisnaphthalene-2-sulphonic Acid

The formation of the methylene (B1212753) bridge linking two naphthalene-2-sulphonic acid molecules is achieved through an acid-catalyzed condensation reaction with formaldehyde (B43269). This process is the basis for building the oligomeric and polymeric structures known as NSF.

The fundamental reaction for creating this compound involves the electrophilic substitution of naphthalene-2-sulphonic acid (also known as β-naphthalene sulfonic acid) with formaldehyde in an acidic medium. bohrium.comresearchgate.net The mechanism is initiated by the protonation of formaldehyde by a strong acid, typically the sulfuric acid used in the preceding sulfonation step, to form a highly reactive carbocationic species, hydroxymethyl cation ([CH₂OH]⁺). stackexchange.com

This electrophile then attacks the electron-rich naphthalene (B1677914) ring of naphthalene-2-sulphonic acid. The sulfonic acid group (–SO₃H) is a deactivating, meta-directing group. However, the attack preferentially occurs on the unsubstituted ring, specifically at the more activated α-position (C1 or C8), which is ortho to the deactivated ring. stackexchange.com This leads to the formation of a hydroxymethyl derivative. Subsequently, under the acidic conditions, the hydroxyl group is protonated and eliminated as a water molecule, generating a new benzylic carbocation. This carbocation is a potent electrophile that rapidly attacks another molecule of naphthalene-2-sulphonic acid, again at the α-position, to form the stable methylene bridge (–CH₂–) that links the two naphthalene moieties, yielding this compound. stackexchange.com

The pathway and outcome of the condensation reaction are highly dependent on the reaction conditions, with the acid catalyst playing a pivotal role. The acidity of the system must be carefully controlled; insufficient acidity leads to a slow and incomplete reaction, whereas excessive acidity can cause explosive polymerization, resulting in a high-viscosity, poorly water-soluble product. researchgate.net

Temperature is another critical parameter. The condensation is typically conducted at temperatures ranging from 100°C to 120°C. researchgate.netresearchgate.netprepchem.com This temperature range provides sufficient energy to drive the reaction while minimizing the volatilization of formaldehyde, which has a low boiling point. researchgate.net The duration of the reaction also influences the degree of condensation. researchgate.net The molar ratio of the reactants, particularly naphthalene-2-sulphonic acid to formaldehyde, is a key factor in controlling the chain length of the resulting polymer. google.comgoogle.com

Table 1: Representative Reaction Conditions for Formaldehyde Condensation

| Parameter | Value/Range | Source(s) |

| Precursor | Naphthalene-2-sulphonic acid | bohrium.comresearchgate.net |

| Condensing Agent | Formaldehyde (37-40% solution) | stackexchange.comprepchem.com |

| Catalyst | Sulfuric Acid (residual from sulfonation) | bohrium.comresearchgate.net |

| Temperature | 95°C - 120°C | researchgate.netresearchgate.netgoogle.com |

| Reaction Time | 4 - 5.5 hours | researchgate.netprepchem.com |

| Molar Ratio (Naphthalene:Formaldehyde) | 1 : (0.7-0.99) | google.comgoogle.com |

While this compound is the initial product, the reaction typically proceeds further, as the dimer itself contains activated α-positions that can react with additional formaldehyde. This leads to the formation of trimers, tetramers, and higher-order oligomers and polymers. stackexchange.comresearchgate.net These products are collectively known as naphthalenesulfonic acid-formaldehyde condensates (NSF).

The degree of polymerization is a crucial characteristic that determines the performance properties of the NSF product, such as its efficacy as a dispersant or water reducer. bohrium.comresearchgate.net Condensates with longer molecular chains generally exhibit superior diffusion and dispersing effects. researchgate.netresearchgate.net By carefully managing the reaction conditions—including temperature, reaction time, and reactant ratios—manufacturers can tailor the average molecular weight and the distribution of polymer chain lengths to suit specific applications. bohrium.com

Sulfonation Chemistry of Naphthalene and its Role in Precursor Synthesis

The synthesis of the essential precursor, naphthalene-2-sulphonic acid, relies on the direct sulfonation of naphthalene. The control of this electrophilic aromatic substitution is a classic example of thermodynamic versus kinetic control, which is exploited to produce the desired isomer in high yield. stackexchange.com

The sulfonation of naphthalene can yield two primary isomers: naphthalene-1-sulphonic acid (α-isomer) and naphthalene-2-sulphonic acid (β-isomer). The product distribution is overwhelmingly dictated by the reaction temperature. shokubai.org

Kinetic Control (Low Temperature): At lower temperatures, typically below 120°C, the reaction is under kinetic control, and the major product is the α-isomer. researchgate.netresearchgate.net The formation of naphthalene-1-sulphonic acid is faster because the transition state leading to this isomer is lower in energy, allowing for a more stable carbocation intermediate. stackexchange.com

Thermodynamic Control (High Temperature): At higher temperatures, around 160-165°C, the reaction is under thermodynamic control. researchgate.netchemicalbook.com Under these conditions, the more stable naphthalene-2-sulphonic acid is the predominant product. shokubai.orgwikipedia.org The β-isomer is thermodynamically favored because it minimizes the significant steric hindrance that exists between the sulfonic acid group and the hydrogen atom at the C8 position (a peri-interaction) in the α-isomer. stackexchange.com

Since the sulfonation reaction is reversible, at elevated temperatures, the less stable, kinetically-formed α-isomer can undergo desulfonation back to naphthalene, which can then be re-sulfonated to form the more stable β-isomer, ultimately shifting the product equilibrium in favor of the desired precursor. researchgate.netstackexchange.com

Table 2: Temperature Effects on Naphthalene Sulfonation

| Temperature Range | Control Type | Major Product | Rationale | Source(s) |

| < 120°C | Kinetic | Naphthalene-1-sulphonic acid (α-isomer) | Lower activation energy, faster rate of formation. | researchgate.netresearchgate.netstackexchange.com |

| > 160°C | Thermodynamic | Naphthalene-2-sulphonic acid (β-isomer) | Higher product stability, reaction reversibility allows equilibration to the most stable isomer. | researchgate.netstackexchange.comshokubai.org |

Even when sulfonation is carried out at high temperatures to favor the β-isomer, a small amount of the undesired α-isomer is still formed. bohrium.comchemicalbook.com To achieve high purity of the naphthalene-2-sulphonic acid precursor, this α-isomer must be removed. This is accomplished through a process of selective hydrolytic cleavage. researchgate.net

The α-isomer is not only thermodynamically less stable but also more susceptible to hydrolysis than the β-isomer. chemicalbook.com By introducing water or steam into the sulfonation mixture and maintaining the temperature at approximately 140-150°C, the α-naphthalenesulfonic acid is selectively cleaved back to naphthalene and sulfuric acid. chemicalbook.comgoogle.comgoogle.com The regenerated naphthalene is volatile and can be physically removed from the reaction mixture by steam distillation. chemicalbook.comgoogle.com This removal of a product drives the hydrolysis equilibrium to completion, ensuring a thorough removal of the α-isomer. The more stable naphthalene-2-sulphonic acid remains largely unaffected by these conditions, resulting in a purified precursor ready for the subsequent condensation step. researchgate.net

Advanced Derivatization Strategies and Functional Group Transformations

Advanced derivatization of this compound and its derivatives involves a range of synthetic strategies to modify its structure and introduce new functionalities. These transformations are crucial for tailoring the compound's properties for specific applications. Key methodologies include nucleophilic substitution reactions targeting the sulfonic acid groups, radical cross-coupling of sulfonic acid derivatives, the introduction of chiral elements for enantioselective synthesis, and desulfonation processes to selectively remove sulfonic acid groups.

Nucleophilic Substitution Reactions Involving Sulfonic Acid Groups

The sulfonic acid groups of this compound, or more commonly its activated derivatives like sulfonate esters and sulfonamides, can be targeted by nucleophiles. While the sulfonate group on an aromatic ring is generally a poor leaving group for direct SNAr reactions, its derivatives offer greater reactivity.

One notable example of nucleophilic aromatic substitution on a related naphthalene system involves the displacement of a methoxy (B1213986) group activated by a neighboring sulfonyl group. In this case, 2-sulfonyl-substituted 1-methoxynaphthalenes react with Grignard reagents, where the methoxy group is displaced by the alkyl or aryl group from the organometallic reagent rsc.org. This suggests that if the naphthalene rings of this compound were appropriately functionalized, the sulfonyl group could act as an activating group for nucleophilic substitution at an adjacent position.

Furthermore, arylsulfonamides can undergo nucleophilic substitution at the nitrogen atom. A novel reaction has been described where arylsulfonamides are transformed into phosphamides and various protected amines by reaction with phosphide (B1233454) anions nih.gov. This indicates a pathway for modifying sulfonamide derivatives of this compound.

The conversion of sulfonic acids to sulfonate esters (e.g., tosylates or mesylates) is a common strategy to create a good leaving group for SN2 reactions libretexts.org. While this is more typical for alkyl sulfonic acids, aryl sulfonates can also participate in nucleophilic substitution reactions, although requiring specific conditions. For instance, the Williamson ether synthesis can be applied to aromatic alcohols, where a phenoxide attacks an alkyl halide or tosylate ucalgary.ca. In a related context, aryl tosylates can react with primary aryl amines in the presence of a palladium catalyst to form secondary aryl amines organic-chemistry.org. These examples highlight the potential for converting the sulfonic acid groups of this compound into sulfonate esters, which could then undergo nucleophilic substitution with various nucleophiles to form ethers or amines.

The following table summarizes potential nucleophilic substitution reactions for derivatives of this compound, based on analogous reactions.

| Derivative | Nucleophile | Product Type | Reaction Conditions | Reference Analogy |

|---|---|---|---|---|

| Sulfonate Ester | Alkoxide (RO⁻) | Ether | Typical SN2 conditions | ucalgary.camasterorganicchemistry.com |

| Sulfonate Ester | Primary Aryl Amine (ArNH₂) | Secondary Aryl Amine | Palladium catalysis | organic-chemistry.org |

| Sulfonamide | Phosphide Anion (R₂P⁻) | Phosphamide/Amine | - | nih.gov |

| Sulfonyl-activated Naphthalene | Grignard Reagent (RMgX) | Aryl/Alkyl Substituted Naphthalene | Displacement of an ortho-leaving group | rsc.org |

Radical Cross-Coupling Reactions of Sulfonic Acid Derivatives

Radical cross-coupling reactions offer a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and sulfonic acid derivatives have emerged as viable partners in such transformations. These reactions often proceed under mild conditions and show good functional group tolerance.

A significant advancement in this area is the intramolecular cross-coupling of sulfonic acid derivatives via aryl-radical transfer (ART). This can be achieved using tris(trimethylsilyl)silane (B43935) (TTMSS) or through photoredox catalysis, providing alternatives to traditional tin-mediated reactions. While this has been demonstrated for intramolecular cyclizations to form biaryl compounds, the underlying principle of generating aryl radicals from sulfonic acid derivatives could potentially be applied in an intermolecular fashion to derivatives of this compound.

More directly relevant to the naphthalene scaffold is the synthesis of 1-thiaphenalene derivatives through the radical cyclization of 1-naphthalenesulfonyl chlorides with alkynes researchgate.net. This reaction proceeds under photocatalytic conditions and allows for the construction of complex heterocyclic systems from readily available naphthalenesulfonic acid derivatives researchgate.net. This methodology could be extended to Methylenebisnaphthalene-2-sulfonyl chloride, the corresponding derivative of this compound.

The general strategy for radical cross-coupling involving sulfonyl derivatives can be summarized in the following steps:

Activation of the Sulfonic Acid : The sulfonic acid is converted into a more reactive derivative, such as a sulfonyl chloride or a sulfone.

Generation of a Sulfonyl Radical : This is typically achieved through photoredox catalysis or with a radical initiator.

Reaction with a Coupling Partner : The sulfonyl radical can then engage in various transformations, such as addition to an alkene or alkyne, followed by cyclization or further cross-coupling.

The following table outlines some radical cross-coupling strategies applicable to derivatives of naphthalenesulfonic acids.

| Sulfonic Acid Derivative | Coupling Partner | Catalyst/Initiator | Product Type | Reference Analogy |

|---|---|---|---|---|

| 1-Naphthalenesulfonyl Chloride | Alkynes | Photocatalyst | 1-Thiaphenalene derivatives | researchgate.net |

| Aryl Sulfone | Aryl Zinc Reagents | Nickel Catalyst | Biaryl compounds | nih.gov |

| Sodium Arylsulfinate | Diazo Compounds | Silver Catalyst | β-Carbonyl Arylsulfones | rsc.org |

Introduction of Chiral Centers and Enantioselective Synthesis of Sulfonic Acid Compounds

The introduction of chirality into the structure of this compound can lead to valuable derivatives for applications in asymmetric catalysis and materials science. This can be achieved either by modifying the existing structure to create chiral centers or by using the naphthalene scaffold to construct axially chiral biaryl systems.

One approach is the development of axially chiral sulfonic acids. For instance, novel benzoimidazolylnaphthalenesulfonic acids have been synthesized, and their atropisomers were resolved via diastereomeric salt formation nih.gov. This strategy could potentially be adapted to derivatives of this compound, where the methylene bridge might influence the rotational barrier of the naphthalene units.

Another powerful method for creating chiral biaryl compounds is through asymmetric cross-coupling reactions. The enantioselective Suzuki-Miyaura coupling has been successfully used to synthesize axially chiral multifunctionalized biaryls from substituted naphthyl bromides and 2-nitronaphthalen-1-yl trifluoromethanesulfonate, with a palladium-Cy-MOP catalyst nih.gov. Derivatives of this compound could serve as precursors for such couplings. For example, conversion of the sulfonic acid groups to triflates would provide suitable electrophilic partners for this reaction.

Furthermore, chiral ligands can be synthesized from sulfonic acid precursors. The development of chiral dinitrogen ligands for asymmetric palladium/norbornene cooperative catalysis has been shown to be effective in the assembly of C-N axially chiral scaffolds nih.gov. This highlights the potential of using this compound as a starting material for the synthesis of novel chiral ligands.

The following table presents some strategies for the introduction of chirality in the context of naphthalenesulfonic acid derivatives.

| Strategy | Methodology | Potential Chiral Product | Reference Analogy |

|---|---|---|---|

| Axial Chirality | Asymmetric Suzuki-Miyaura Coupling | Axially Chiral Biaryls | nih.govfigshare.com |

| Axial Chirality | Diastereomeric Salt Resolution | Atropisomeric Sulfonic Acids | nih.gov |

| Central Chirality | Grignard Addition to α-Chloro N-Sulfinyl Ketimines | Chiral N-Sulfinyl Aziridines | rsc.org |

| Chiral Ligand Synthesis | Asymmetric Catellani Reaction | C-N Axially Chiral Scaffolds | nih.gov |

Desulfonation Processes and their Application in Synthetic Pathways

Desulfonation, the removal of a sulfonic acid group, is a synthetically useful reaction that can be applied to aryl and naphthyl sulfonic acids. This reaction is essentially the reverse of sulfonation and is typically achieved by hydrolysis in the presence of an acid at elevated temperatures wikipedia.org.

For naphthalenesulfonic acids, the rate of desulfonation is dependent on the position of the sulfonic acid group. The α-sulfonic acid (at position 1) is kinetically favored during sulfonation at lower temperatures but is also more easily removed upon heating with dilute acid kyoto-u.ac.jp. The β-sulfonic acid (at position 2), as in this compound, is thermodynamically more stable and requires more forcing conditions for its removal kyoto-u.ac.jp.

The thermal stability of various naphthalenesulfonic acid isomers has been studied under geothermal conditions wgtn.ac.nz. These studies provide quantitative data on the decomposition rates at different temperatures, pH, and salt concentrations. For instance, 2-naphthalenesulfonic acid was found to be the most stable monosulfonated isomer but decomposes at temperatures at or above 300°C wgtn.ac.nz. This information is crucial for predicting the conditions required for the desulfonation of this compound.

In synthetic pathways, desulfonation can be used as a strategic step. A sulfonic acid group can be introduced to block a reactive position on an aromatic ring, directing subsequent electrophilic substitution to another position. After the desired transformations are complete, the sulfonic acid group can be removed by desulfonation youtube.com.

The conditions for the desulfonation of naphthalenesulfonic acids are summarized in the table below.

| Method | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, heat | Common and straightforward method. | wikipedia.orgyoutube.com |

| Steam Hydrolysis | Treatment with water vapor at high temperatures | Effective for removing α-naphthalenesulfonic acid. | google.comgoogle.com |

| Thermal Decomposition | High temperatures (e.g., ≥ 300°C) in aqueous solution | Leads to desulfonation and formation of naphthols. | wgtn.ac.nz |

Elucidation of Reaction Mechanisms Involving Methylenebisnaphthalene 2 Sulphonic Acid

Mechanistic Insights into Dispersing Action in Colloidal Systems

Methylenebisnaphthalene-2-sulphonic acid and its salts are effective dispersing agents, particularly in aqueous colloidal systems. Their molecular structure, featuring large, hydrophobic naphthalene (B1677914) rings and hydrophilic sulfonate groups, allows them to adsorb onto particle surfaces and stabilize them against aggregation. The dispersing action is primarily achieved through a combination of electrostatic repulsion and steric hindrance. mdpi.comsanyo-chemical-solutions.com

When introduced into a suspension, the hydrophobic naphthalene portions of the molecule adsorb onto the surface of the suspended particles, especially if the particles themselves are organic and hydrophobic. mdpi.com This leaves the negatively charged sulfonate groups extending into the surrounding water. The resulting high surface charge creates a strong electrostatic repulsion between adjacent particles, preventing them from approaching one another and clumping together. mdpi.commdpi.com Additionally, the bulky structure of the adsorbed molecules creates a physical barrier, known as steric hindrance, which further contributes to particle separation and the stability of the dispersion. mdpi.comsanyo-chemical-solutions.com

The presence of sulfonate (–SO₃H) groups is crucial for the function of this compound as a dispersant in aqueous media. These groups are highly polar and readily ionize in water to form sulfonate anions (–SO₃⁻) and hydronium ions (H₃O⁺). This ionization and the strong hydrogen bonding capability of the sulfonate group with water molecules are responsible for the compound's high water solubility. researchgate.netrsc.orgnih.gov

The hydrophilic nature of the sulfonate groups ensures that once the hydrophobic part of the molecule adsorbs onto a particle, the particle as a whole becomes more compatible with the aqueous medium. rsc.org The sulfonic group imparts significant stability to the aromatic ring structure, making the compound resistant to biodegradation and stable under various conditions, including acidic environments and high temperatures. nih.govrsc.org This stability is essential for its persistent effectiveness as a dispersant in industrial applications.

The mechanism of agglomeration prevention by this compound involves the adsorption of its molecules onto the surfaces of particulate matter. The large, flat naphthalene ring systems have a strong affinity for the surfaces of many materials, particularly organic pigments and other hydrophobic particles, through van der Waals forces and π-π stacking interactions. mdpi.com

Once adsorbed, the molecule orients itself with the hydrophobic naphthalene backbone on the particle surface and the hydrophilic sulfonate groups extending into the aqueous phase. mdpi.com This creates a twofold effect that prevents particles from agglomerating:

Electrostatic Repulsion : The ionized sulfonate groups impart a strong negative charge to the surface of each particle. This leads to a powerful electrostatic repulsion between particles, keeping them separated. mdpi.comsanyo-chemical-solutions.com

Steric Hindrance : The bulky, adsorbed layer of the dispersant molecules forms a physical barrier around each particle. This steric effect prevents particles from getting close enough for the attractive forces that cause agglomeration to take effect. mdpi.com

The combination of these forces results in a stable, well-dispersed colloidal system.

Oxidation and Degradation Mechanisms of Sulfonated Naphthalene Compounds

Sulfonated naphthalene compounds, while stable, can be degraded through advanced oxidation processes. These processes typically involve highly reactive species like ozone or hydroxyl radicals that can break down the stable aromatic structure.

Ozonation is an effective method for the degradation of naphthalene sulfonic acids in aqueous solutions. nih.gov The primary attack by ozone on the naphthalene ring system is an electrophilic reaction, targeting the carbon-carbon double bonds with the highest electron density. researchgate.netknaw.nl The reaction proceeds even at low temperatures, such as -25°C. knaw.nl

| Compound | Ozone Dosage (mg/min/L) | Reaction Time (h) | COD Elimination (%) |

|---|---|---|---|

| 2-amino-1-NSA | 5.56 | 2 | >40 |

| 1-hydroxy-7-amino-5-NSA | 5.56 | 2 | >40 |

| 6-hydroxy-1-NSA | 5.56 | 2 | >40 |

| 6-amino-1,4-naphthalene disulfonic acid | 5.56 | 2 | >40 |

| 1-hydroxy-6-amino-3-NSA | 5.56 | 2 | >40 |

The initial step in the ozonolysis of the aromatic rings of naphthalene sulfonic acids is best described by the Criegee mechanism, which involves a 1,3-dipolar cycloaddition. researchgate.netwikipedia.org In this concerted, pericyclic reaction, the ozone molecule adds across a double bond of the naphthalene ring to form an unstable primary ozonide (a molozonide or 1,2,3-trioxolane). wikipedia.orgchemtube3d.comorganic-chemistry.org This intermediate then rapidly rearranges to form a more stable ozonide (1,2,4-trioxolane), which subsequently cleaves to yield carbonyl compounds like aldehydes and ketones. wikipedia.orgmasterorganicchemistry.com Theoretical studies confirm that ozone preferentially attacks the C=C bonds at positions 1-2, 3-4, 5-6, and 7-8 due to their higher electron density. researchgate.net

In addition to direct ozone attack, degradation can proceed via radical reactions, particularly involving the highly reactive hydroxyl radical (•OH). researchgate.net These radicals can be generated during ozonation, especially under certain pH conditions, or through other advanced oxidation processes. acs.org The hydroxyl radical is a powerful, non-selective oxidant that can initiate degradation by abstracting a hydrogen atom or adding to the aromatic ring, leading to ring cleavage and mineralization. acs.org

The number of sulfonic acid groups attached to the naphthalene ring has a significant impact on the rate of oxidative degradation. The sulfonic group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack by agents like ozone. researchgate.net

Consequently, an increase in the number of sulfonic groups leads to a decrease in the reactivity of the compound with ozone. researchgate.net Experimental studies have demonstrated this trend clearly:

Naphthalene-1-sulfonic acid shows the highest reaction rate.

Naphthalene-1,5-disulfonic acid reacts more slowly.

Naphthalene-1,3,6-trisulfonic acid exhibits the lowest reaction rate. researchgate.net

This deactivating effect is also observed in reactions involving sulfate (B86663) radicals (SO₄•⁻), where the presence of the -SO₃⁻ group reduces the reactivity of the organic molecule compared to non-sulfonated analogues. acs.org

| Compound | Number of Sulfonic Groups | Contribution of Direct Ozonation (%) | Relative Reactivity |

|---|---|---|---|

| Naphthalene-1-sulfonic acid | 1 | 69 | High |

| Naphthalene-1,5-disulfonic acid | 2 | - | Medium |

| Naphthalene-1,3,6-trisulfonic acid | 3 | ~20 | Low |

Catalytic Reaction Pathways of this compound in Organic Transformations

This compound serves as a potent acid catalyst in a variety of organic transformations. Its efficacy stems from the strong acidity of the sulfonic acid groups, which facilitates reactions by protonating reactants and stabilizing transition states.

Mechanism of Acid-Catalyzed Urethane (B1682113) Formation

The formation of urethanes from isocyanates and alcohols can be effectively catalyzed by sulfonic acids. The catalytic cycle generally involves a dual activation mechanism where the acid catalyst interacts with both the isocyanate and the alcohol. psu.edu

The initial step is the formation of a reactant complex involving the sulfonic acid, the alcohol, and the isocyanate, held together by weak intermolecular forces like hydrogen bonding. psu.edu The sulfonic acid catalyst then activates the isocyanate by protonating the nitrogen atom, which increases the electrophilicity of the carbonyl carbon. Simultaneously, the conjugate base of the sulfonic acid can activate the alcohol by deprotonation, enhancing its nucleophilicity. psu.edu

The activated alcohol then attacks the activated isocyanate, leading to the formation of a carbamate. The final step involves the regeneration of the acid catalyst. Computational studies on similar acid-catalyzed urethane formations have shown that this process typically proceeds through a five-step mechanism that includes one transition state and a product complex. nih.gov Sulfonic acids, in particular, have been found to be highly effective catalysts for urethane formation, in some cases surpassing traditional tin-based catalysts. psu.edu

The general mechanism can be summarized in the following steps:

Formation of a ternary reactant complex between the isocyanate, alcohol, and sulfonic acid.

Protonation of the isocyanate by the sulfonic acid to enhance its electrophilicity.

Nucleophilic attack of the alcohol on the activated isocyanate.

Formation of the urethane linkage.

Regeneration of the sulfonic acid catalyst.

Kinetics and Thermodynamics of Esterification Reactions

This compound can act as an efficient catalyst for esterification reactions. The kinetics of acid-catalyzed esterification are typically studied under various conditions such as temperature, catalyst loading, and molar ratio of reactants.

Kinetic studies of esterification reactions catalyzed by sulfonic acid functionalized catalysts have often shown the reaction to follow a second-order model. nih.gov The rate of reaction is influenced by temperature, with higher temperatures generally leading to increased reaction rates. uobaghdad.edu.iqresearchgate.net

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) provide insight into the nature of the esterification process. For instance, a positive ΔH indicates an endothermic reaction, while a positive ΔG suggests a nonspontaneous reaction under the given conditions. nih.gov

Table 1: Representative Thermodynamic Parameters for a Sulfonic Acid-Catalyzed Esterification Reaction nih.gov

| Parameter | Value | Unit |

| Activation Energy (Ea) | 81.77 | kJ mol⁻¹ |

| Enthalpy (ΔH) | 78.94 | kJ mol⁻¹ |

| Entropy (ΔS) | 135.3 | J mol⁻¹ K⁻¹ |

| Gibbs Free Energy (ΔG) | 33.03 | kJ mol⁻¹ |

The activation energy is a crucial kinetic parameter, and for esterification reactions using solid acid catalysts, it typically falls within the range of 33.6–84 kJ mol⁻¹. nih.gov The sulfonic acid groups are the primary catalytic sites, and their strong acidic nature facilitates the protonation of the carboxylic acid, which is a key step in the esterification mechanism. nih.gov

Role of Sulfonic Acid as a Protecting and Activating Group in Reaction Enhancement

In organic synthesis, sulfonic acid groups can serve dual roles as both protecting and activating groups, thereby enhancing reaction selectivity and efficiency.

As a protecting group , the sulfonic acid moiety can be introduced into a molecule to block a specific reactive site from undergoing unwanted reactions. utdallas.edu This is particularly useful in multi-step syntheses where different functional groups exhibit varying reactivities. utdallas.edu The sulfonic acid group is stable under a wide range of reaction conditions. google.com For instance, in electrophilic aromatic substitution reactions, a sulfonic acid group can be used to block the para position of a substituted benzene (B151609) ring, thereby directing subsequent substitution to the ortho position. youtube.com This blocking group can then be removed under specific conditions, such as treatment with dilute aqueous acid, to yield the desired product. youtube.com

As an activating group , the sulfonic acid's strong electron-withdrawing nature can enhance the reactivity of adjacent functional groups. This is a key aspect of its catalytic activity. By protonating reactants, it increases their electrophilicity and makes them more susceptible to nucleophilic attack.

Electron Transfer Facilitation by Sulfonic Acid Groups

The sulfonic acid group, with its electron-withdrawing sulfonyl moiety, can influence the electronic properties of a molecule and facilitate electron transfer processes. While direct studies on electron transfer facilitation by this compound are not prevalent, the principles can be inferred from the behavior of sulfonic acids in general.

In the context of catalysis, the protonation of a substrate by the sulfonic acid group can be viewed as a form of electronic activation that facilitates the subsequent bond-forming or bond-breaking steps, which inherently involve the redistribution of electron density.

Self-Assembly Mechanisms of this compound and its Analogs

The molecular structure of this compound, featuring both hydrophobic (naphthalene rings) and hydrophilic (sulfonic acid groups) moieties, makes it a candidate for self-assembly processes, particularly at interfaces.

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. ossila.comwikipedia.org The formation of SAMs is driven by the interaction between the head group of the molecule and the substrate, as well as intermolecular interactions between the molecular chains. wikipedia.org

Molecules that form SAMs typically consist of three parts: a head group that binds to the substrate, a spacer or linker chain, and a terminal functional group. ossila.com In the case of this compound, the sulfonic acid group can act as a hydrophilic head group with an affinity for polar surfaces or metal oxides. ossila.com The methylene-bridged naphthalene structure would constitute the backbone of the monolayer.

The process of SAM formation generally occurs in two steps: an initial, rapid adsorption of molecules onto the surface, followed by a slower organization phase where the molecules arrange into a more ordered, often crystalline or semi-crystalline, structure. wikipedia.org The stability of SAMs is a critical factor for their application, and intermolecular crosslinking is a method used to enhance their thermal and chemical stability. oaepublish.comresearchgate.net

While specific research on the formation of SAMs from this compound is limited, the principles of SAM formation using molecules with sulfonic acid head groups are well-established. These SAMs have potential applications in various fields, including corrosion prevention, biosensing, and nanotechnology. ossila.comoaepublish.com

Table 2: Components of a Self-Assembled Monolayer ossila.com

| Component | Function | Example Functional Groups |

| Head Group (Anchor) | Binds to the substrate surface. | Sulfonic acid (-SO₃H), Phosphonic acid (-PO₃H₂), Thiol (-SH) |

| Spacer (Linker) | Provides structural support and determines monolayer thickness. | Alkyl chains, Phenyl rings |

| Terminal Group | Determines the surface properties of the monolayer. | -CH₃, -OH, -COOH |

Supramolecular Assembly and Nanostructure Formation

The formation of complex, well-defined nanostructures from individual molecules of this compound is governed by the principles of supramolecular self-assembly. This process relies on a series of non-covalent interactions that cooperatively guide the molecules to arrange themselves into thermodynamically stable, ordered aggregates. While direct studies on this compound are limited, the behavior of analogous bis-naphthalene derivatives provides significant insight into the governing mechanisms.

The primary driving force behind the assembly of these molecules is the π–π stacking of the electron-rich naphthalene cores. rsc.org The planar aromatic rings align face-to-face, minimizing unfavorable interactions with the solvent and maximizing attractive van der Waals forces. This stacking leads to the formation of one-dimensional (1D) J-aggregated columnar structures, which serve as the fundamental building blocks for larger assemblies. rsc.org

Hydrophobic interactions also play a crucial role, particularly in aqueous environments. The nonpolar naphthalene and methylene (B1212753) bridge regions of the molecule are driven to associate with each other to minimize their contact with water molecules. This solvophobic effect, coupled with the directional nature of π–π stacking, promotes the growth of these assemblies into more complex architectures. nih.govresearchgate.net For instance, in related naphthalene diimide systems functionalized with hydrophobic groups, solvophobic effects in solvent mixtures like THF-water are the primary trigger for aggregation and the subsequent formation of super-structures. nih.govresearchgate.netnih.gov

The interplay of these non-covalent forces—π–π stacking, hydrophobic effects, and hydrogen bonding—can lead to a variety of well-defined nano- and micro-scale morphologies. Research on similar bis-naphthalimide molecules has shown the formation of diverse structures including nanofibers, nanorods, nanotwists, cubes, and even complex flower-like superstructures. rsc.orgrsc.org The specific morphology that emerges is a delicate balance of these intermolecular forces, which can be influenced by external factors such as solvent composition, temperature, and concentration.

| Driving Force | Interacting Moiety | Resulting Arrangement | Reference |

| π–π Stacking | Naphthalene Cores | 1D Columnar Stacks (J-aggregates) | rsc.org |

| Hydrophobic Effects | Naphthalene/Methylene Bridge | Aggregation in Aqueous Media | nih.govresearchgate.net |

| Hydrogen Bonding | Sulphonic Acid Groups | Inter-column Linkages | N/A |

Influence of Molecular Structure on Self-Assembly Morphology and Conformation

The final morphology and conformation of the supramolecular assemblies are exquisitely sensitive to the specific molecular structure of the constituent bis-naphthalene building blocks. Minor modifications to the core structure, the nature and position of functional groups, or the linking bridge can lead to dramatically different nanostructures.

Positional Isomerism: The substitution pattern on the naphthalene rings is a critical determinant of self-assembly behavior. A study on isomeric naphthalene-appended glucono derivatives demonstrated that substitution at the 1-naphthyl position resulted in the formation of simple nanofibers. rsc.org In contrast, substitution at the 2-naphthyl position (as is the case in this compound) led to a more ordered molecular packing and the hierarchical assembly of nanotwists. rsc.org This highlights that the specific placement of the linking group and the sulphonic acid moiety dictates the steric and electronic interactions that guide the packing arrangement.

Nature of Functional Groups: The type of functional groups attached to the naphthalene core profoundly influences the assembly. For example, the introduction of chiral moieties, such as bile acids or sugars, can impart a specific handedness to the supramolecular structure. A naphthalene diimide core functionalized with chiral deoxycholic acid was shown to form P-type helical microstructures, where the chirality of the acid derivative was effectively transferred to the macroscopic assembly. nih.govresearchgate.net The sulphonic acid groups in this compound are expected to enforce a specific packing geometry due to their strong, directional hydrogen bonding capabilities and electrostatic interactions.

The Linking Bridge: The methylene bridge (-CH2-) in this compound provides a degree of conformational flexibility, allowing the two naphthalene units to adopt specific spatial orientations relative to one another. This flexibility, though limited, is crucial for achieving the optimal geometry for effective π–π stacking. In contrast, more rigid linkers, such as those in naphthalene-fused propellanes, create well-defined 3D structures that can be used as building blocks for linear copolymers. beilstein-journals.org The length and flexibility of the linker in bis-naphthalene systems directly impact the distance and orientation between the aromatic cores, thereby influencing the stability and structure of the resulting aggregates.

The table below summarizes findings from related bis-naphthalene compounds, illustrating the impact of structural modifications on the resulting supramolecular morphology.

| Structural Modification | Compound Type | Resulting Morphology | Reference |

| Positional Isomerism (1- vs. 2-substitution) | Naphthalene-glucono derivatives | Nanofibers vs. Nanotwists | rsc.org |

| Introduction of Chiral Groups | Naphthalene diimide-bile acid conjugate | Helical Super-structures | nih.govresearchgate.netnih.gov |

| Bridging Moiety | Electron Acceptor Bridged Bis-naphthalimides | Fibers, Rods, Cubes, Flowers | rsc.org |

| Core Rigidity | Naphthalene-fused Propellanes | Precursors for Linear Copolymers | beilstein-journals.org |

These examples from related systems strongly suggest that the specific architecture of this compound—with its methylene bridge and 2-sulphonic acid substitution—is precisely tuned to favor the formation of distinct, ordered supramolecular nanostructures, the exact nature of which would be determined by the specific self-assembly conditions.

Advanced Applications of Methylenebisnaphthalene 2 Sulphonic Acid in Materials Science and Engineering

Application as Dispersing Agents in Industrial Formulations

The efficacy of methylenebisnaphthalene-2-sulphonic acid and its condensates as dispersing agents stems from their molecular structure, which combines a hydrophobic naphthalene (B1677914) backbone with hydrophilic sulfonate groups. This amphiphilic nature allows them to adsorb onto the surface of particles, imparting a negative charge and creating electrostatic repulsion that prevents agglomeration.

In the textile and pigment industries, achieving uniform and stable dispersions of organic dyes and pigments is crucial for product quality. This compound-formaldehyde condensates are widely employed as dispersing agents for this purpose. They exhibit excellent dispersing and leveling properties for various types of dyes, including disperse dyes. researchgate.net The addition of these condensates improves the wettability and grinding of dyestuffs, ensuring that the dye pigmentation is well-absorbed and leading to enhanced dyeing quality. researchgate.net

The effectiveness of these compounds lies in their ability to prevent the flocculation of dye and pigment particles in aqueous solutions. This results in dispersions with good stability, even at elevated temperatures, and high fluidity. mdpi.com The use of these dispersants is critical in producing vibrant and consistent colors in applications ranging from textile dyeing to the formulation of water-based paints and inks. researchgate.net Research has shown that the molecular weight of the naphthalene sulfonate formaldehyde (B43269) condensate can influence its adsorption behavior on particle surfaces, which in turn affects the dispersion stability. researchgate.net

Table 1: Properties of Naphthalene Sulfonate Formaldehyde Condensate as a Dispersant

| Property | Description | Reference(s) |

| Chemical Nature | Anionic Surfactant | researchgate.net |

| Primary Function | Dispersing and Leveling Agent | researchgate.net |

| Key Characteristics | Low foaming, good heat stability, resistant to acids and alkalis. | researchgate.net |

| Mechanism | Adsorbs onto particle surfaces, creating electrostatic repulsion. | researchgate.net |

| Industrial Uses | Textile dyeing, pigment formulations, water-based paints. | researchgate.netresearchgate.net |

In the field of cement chemistry, this compound-formaldehyde condensates are highly effective superplasticizers, also known as high-range water reducers. mdpi.com Their primary function is to enhance the workability and fluidity of concrete mixtures without the need for additional water. google.com By adsorbing onto the surface of cement particles, these polymers impart a strong negative charge, leading to electrostatic repulsion that breaks down cement agglomerates and releases entrapped water. researchgate.net

This dispersion mechanism significantly improves the flow characteristics of fresh concrete, making it easier to place and compact. The reduction in water content, while maintaining workability, leads to a lower water-cement ratio, which is a critical factor in producing high-strength and durable concrete. mdpi.com The use of these superplasticizers can increase the compressive strength of concrete and improve its long-term performance. mdpi.com They are compatible with various types of Portland cement and are a key component in the production of high-performance concrete, ready-mixed concrete, and precast concrete elements. mdpi.com

Table 2: Impact of Naphthalene Sulfonate Superplasticizer on Concrete Properties

| Parameter | Effect of Naphthalene Sulfonate Superplasticizer | Reference(s) |

| Water Content | Reduction of 10-30% | mdpi.com |

| Workability (Slump) | Significant Increase | mdpi.com |

| Compressive Strength | Increase due to lower water-cement ratio | mdpi.com |

| Segregation | No significant increase at high slump | mdpi.com |

| Setting Time | Can be formulated for retarding or non-retarding effects | mdpi.com |

Role in Polymer Synthesis and Modification

The chemical structure of this compound lends itself to various roles in the synthesis and modification of polymers, primarily through condensation reactions.

This compound is a key monomer in the synthesis of condensation polymers, most notably with formaldehyde. google.com The reaction involves the electrophilic substitution of formaldehyde on the naphthalene ring, followed by condensation to form methylene (B1212753) bridges between the naphthalene sulfonic acid units. google.com This process results in the formation of a low-molecular-weight polymer. google.com

The properties of the resulting polymer, such as its dispersing ability, are influenced by the degree of polymerization and the length of the molecular chains. researchgate.net The synthesis process typically involves the sulfonation of naphthalene, followed by condensation with formaldehyde under acidic conditions, and finally neutralization. researchgate.net These condensation polymers are commercially significant and are produced on a large scale for their applications as dispersants and superplasticizers. researchgate.net

The sulfonation of polymers is a known method to create solid acid catalysts. mdpi.com Polymers functionalized with sulfonate groups have been shown to be effective heterogeneous acid catalysts in various organic reactions. mdpi.com While specific research detailing this compound as a primary initiator for polymerization is limited, its acidic nature suggests a potential role in acid-catalyzed polymerization reactions, where it could protonate monomers and initiate cationic polymerization. Further research is needed to fully elucidate its catalytic capabilities in polymerization initiation and control.

Functionalization of Surfaces and Nanomaterials

The ability of this compound and its polymers to adsorb onto surfaces makes them valuable for the functionalization of various materials, including nanomaterials. This surface modification can alter the properties of the material, such as its stability in dispersions and its interaction with other substances.

For instance, naphthalenesulfonic acid formaldehyde condensate has been successfully used to modify the surface of iron oxide nanoparticles (IOXn). This surface coating provides excellent colloidal electrostatic stability, preventing the nanoparticles from aggregating in aqueous solutions. researchgate.net The functionalization can also influence the physical properties of the nanomaterials, such as their crystalline structure and particle size. researchgate.net

In the realm of carbon nanotubes (CNTs), which have a tendency to bundle together due to strong van der Waals forces, surface functionalization is crucial for their application. sci-hub.se While direct studies on this compound are not prevalent, related compounds like 1-amino-2-naphthol-4-sulfonic acid have been used to chemically functionalize multi-walled carbon nanotubes (MWCNTs). orientjchem.org This functionalization improves the solubility and dispersion of the CNTs in polar solvents. orientjchem.org The sulfonic acid groups play a significant role in enhancing the stability of these nanomaterial dispersions.

Self-Assembled Monolayers for Surface Engineering

The application of this compound and its polymeric condensates in the fabrication of highly ordered self-assembled monolayers (SAMs) for surface engineering is not a widely documented area of research. SAMs typically require molecules with a specific head group that has a strong, specific affinity for a substrate, and a tail group that can be varied to control surface properties. While naphthalene sulphonate-formaldehyde condensates are known to adsorb onto surfaces, their polymeric and polydisperse nature is generally not conducive to forming the well-defined, crystalline-like single layers that characterize SAMs.

Research has shown that these compounds can form adsorption layers on the surfaces of particles like cement. scientific.netresearchgate.net Studies on the adsorption of naphthalene sulphonate formaldehyde condensate (FDN) on cement particles indicate that high molecular weight fractions can follow a Langmuir model, suggesting monolayer adsorption in that specific context. scientific.net However, unfractionated FDN tends to display multilayer adsorption. scientific.net This adsorption is primarily leveraged for its dispersive effects in colloidal systems rather than for creating engineered surfaces with precisely controlled functionalities typical of SAM applications in fields like electronics or biosensing.

Integration into Composite Materials (e.g., Graphene Derivatives)

A significant area of advanced application for naphthalene sulphonates is in the functionalization of graphene derivatives to create novel composite materials. Specifically, these compounds have been used to modify graphene oxide (GO), leveraging the sulphonic acid groups to enhance the properties of the resulting composite for specialized applications like proton exchange membranes (PEMs) in fuel cells. polimi.itpolimi.it

The process involves using naphthalene sulphonate (NS) as a dispersing and functionalizing agent for GO in aqueous dispersions. The resulting naphthalene sulphonate-functionalized GO (NSGO) can be fabricated into freestanding membranes. polimi.it The introduction of the -SO3H groups from the naphthalene sulphonate onto the GO framework is critical, as these groups can enhance proton conductivity, a key requirement for electrolytes in PEM fuel cells. polimi.it This innovative approach is being explored as a potential alternative to more complex and expensive sulfonation processes. polimi.it

Research into these GO-NS blends assesses their potential to replace traditional perfluorinated proton conductors, aiming to improve performance, particularly at elevated temperatures and low humidity. polimi.itpolimi.it The functionalization of GO with naphthalene sulphonic acid derivatives demonstrates a promising strategy for developing advanced composite materials with tailored electrochemical properties.

Table 1: Research Findings on Naphthalene Sulphonate-Graphene Oxide Composites

| Composite Material | Components | Fabrication Method | Key Property Enhanced | Potential Application | Reference |

|---|---|---|---|---|---|

| Naphthalene Sulphonate-Functionalized Graphene Oxide (NSGO) | Graphene Oxide (GO), Naphthalene Sulphonate (NS) | Mixing aqueous GO dispersion with acidified NS powders to form a self-assembled membrane. | Proton Conductivity | Proton Exchange Membrane (PEM) Fuel Cells | polimi.itpolimi.it |

Development of Novel Surfactants and Surface-Active Agents

This compound, as a naphthalene sulphonate-formaldehyde condensate (NSF), is a prominent anionic surfactant and surface-active agent. researchgate.netgoogle.com Its amphiphilic nature, derived from hydrophobic naphthalene groups and hydrophilic sulphonate groups, allows it to function as a highly effective dispersant. scientific.net When introduced into a particulate suspension, the naphthalene rings adsorb onto the surface of the particles, while the negatively charged sulphonate groups extend into the surrounding liquid. This creates strong electrostatic repulsion between particles, preventing them from agglomerating and ensuring a stable, uniform dispersion. scientific.netresearchgate.net

These condensates are valued for a range of properties that make them suitable for demanding industrial applications. They exhibit excellent dispersing capabilities, maintain their function across a wide pH range (typically 2-12), and possess high thermal stability at temperatures exceeding 100°C. atamanchemicals.com Furthermore, they are known for their low-foaming characteristics. atamanchemicals.com The effectiveness of NSF as a dispersant can be tuned by controlling its molecular weight during synthesis; higher molecular weight polymers can provide greater steric hindrance in addition to electrostatic repulsion. scientific.net

The versatility of these properties has led to the widespread use of naphthalene sulphonate-formaldehyde condensates in numerous fields. They are extensively used as superplasticizers (high-range water reducers) in concrete, as dispersing agents for dyes and pigments in the textile and paint industries, as stabilizers for latex in the rubber industry, and in agricultural chemical formulations. researchgate.netgoogle.comatamanchemicals.comechemi.com

Table 2: Properties of Naphthalene Sulphonate-Formaldehyde Condensates as Surface-Active Agents

| Property | Description | Reference |

|---|---|---|

| Surfactant Type | Anionic | researchgate.netgoogle.com |

| Key Function | Dispersant, Wetting Agent, Leveling Agent | researchgate.netatamanchemicals.com |

| pH Stability | Effective over a wide pH range (2-12) | atamanchemicals.com |

| Thermal Stability | Stable at temperatures above 100°C | atamanchemicals.com |

| Foaming Tendency | Low foaming | atamanchemicals.com |

| Mechanism | Electrostatic repulsion and steric hindrance via adsorption on particle surfaces | scientific.netresearchgate.net |

Table 3: Applications of Naphthalene Sulphonate-Formaldehyde Condensates

| Industry | Application | Reference |

|---|---|---|

| Construction | Concrete superplasticizer (water reducer) | researchgate.netechemi.com |

| Textiles | Dispersing and leveling agent for dyes | google.comgoogle.com |

| Paints & Pigments | Pigment dispersing agent | researchgate.netgoogle.com |

| Rubber | Latex stabilizer | echemi.com |

| Agrochemicals | Dispersant for pesticide formulations | google.comechemi.com |

| Leather | Tanning agent | echemi.com |

This compound as a Catalyst in Organic Synthesis

This compound and related sulfonic acid compounds, whether utilized in soluble form or immobilized on solid supports, serve as potent acid catalysts in a variety of organic transformations. Their efficacy stems from the strongly acidic nature of the sulfonic acid group (-SO₃H), which facilitates reactions requiring proton donation, such as esterifications, the synthesis of complex heterocyclic structures, urethane (B1682113) formation, and polymer crosslinking. The versatility of these catalysts allows for their application in both homogeneous and heterogeneous systems, offering distinct advantages depending on the reaction context.

Theoretical and Computational Chemistry Approaches to Methylenebisnaphthalene 2 Sulphonic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in investigating the electronic structure and properties of molecules. nih.govresearchgate.net DFT methods are widely used because they offer a good balance between computational cost and accuracy for a broad range of chemical systems. aalto.fimdpi.com These calculations can elucidate various molecular characteristics, from orbital energies to the optimization of molecular geometries. mdpi.com

Prediction of Electronic Properties and Frontier Molecular Orbitals

A key application of DFT is the prediction of a molecule's electronic properties through the analysis of its frontier molecular orbitals (FMOs). wikipedia.orgyoutube.com These are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and thus more reactive. libretexts.org For Methylenebisnaphthalene-2-sulphonic acid, DFT calculations would likely show that the HOMO is distributed across the electron-rich π-systems of the naphthalene (B1677914) rings, while the LUMO may be localized near the electron-withdrawing sulphonic acid groups. researchgate.nettandfonline.com

Interactive Table 1: Illustrative Electronic Properties of this compound Predicted by DFT. This table shows hypothetical values for the frontier orbital energies and the resulting energy gap, which are critical for assessing the molecule's reactivity.

| Calculated Property | Hypothetical Value (eV) | Significance |

| HOMO Energy | -6.85 | Energy of the highest energy electrons; relates to ionization potential and nucleophilicity. |

| LUMO Energy | -1.75 | Energy of the lowest energy empty orbital; relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 5.10 | Indicator of chemical stability; a larger gap implies lower reactivity. |

Identification of Reactive Sites and Interaction Mechanisms

DFT calculations are essential for identifying the most probable sites for chemical reactions on a molecule. By mapping the distribution of the HOMO and LUMO, chemists can predict where electrophilic and nucleophilic attacks will occur. wikipedia.org For this compound, the naphthalene rings, being electron-rich, are expected locations of HOMO density, making them susceptible to attack by electrophiles. researchgate.net Conversely, the areas around the electronegative oxygen atoms of the sulphonic acid groups would be electron-deficient and likely sites for nucleophilic interaction.

Furthermore, Frontier Molecular Orbital (FMO) theory explains that chemical reactions are often governed by the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orglibretexts.org Computational models can simulate these interactions to clarify reaction mechanisms.

Conformational Analysis and Molecular Structure Optimization

Most molecules are not rigid and can exist in various spatial arrangements, known as conformations, by rotating around single bonds. tru.ca Conformational analysis aims to identify the most stable conformation, which corresponds to the lowest energy state on the potential energy surface. acs.org For this compound, significant conformational flexibility arises from the rotation around the bonds of the central methylene (B1212753) bridge that links the two naphthalene units. nih.govdocumentsdelivered.com

Computational methods systematically alter these rotational angles, calculating the energy at each step to map out the potential energy surface. This process, known as geometry optimization, identifies the lowest-energy structure. rsc.org The resulting stable conformer is crucial for understanding the molecule's physical and chemical properties, as its three-dimensional shape dictates how it interacts with other molecules. mdpi.com

Interactive Table 2: Example of Conformational Analysis for this compound. This table provides a simplified example of how relative energies for different conformations (defined by the dihedral angle between the two naphthalene rings) might be calculated to find the most stable structure.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Stability |

| A | 0 | +5.2 | Eclipsed, Unstable |

| B | 60 | +1.5 | Gauche, Intermediate |

| C | 90 | 0.0 | Perpendicular, Most Stable |

| D | 180 | +4.8 | Anti-eclipsed, Unstable |

Mechanistic Modeling of Complex Reactions

Computational chemistry allows for the detailed modeling of reaction mechanisms, providing a step-by-step view of how reactants are converted into products. This is particularly valuable for complex reactions where experimental observation of transient species is challenging. nih.gov

Elucidation of Transition States and Reaction Intermediates

A chemical reaction proceeds from reactants to products through one or more high-energy transition states and may involve temporary, semi-stable molecules called reaction intermediates. researchgate.net A transition state is the specific configuration along the reaction coordinate that has the highest potential energy. It is not a stable molecule but rather a fleeting arrangement of atoms at the peak of the energy barrier.

DFT calculations can be used to locate the precise geometric structure and energy of these transition states and intermediates. rsc.org For instance, in modeling the sulfonation of naphthalene to form a precursor to the target molecule, computational methods could identify the structure of the intermediate σ-complex and the transition state leading to its formation. researchgate.netnih.gov

Calculation of Activation Energies and Reaction Pathways

By determining the energies of the reactants, transition states, and products, a complete reaction energy profile can be constructed. The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the rate of a chemical reaction. fsu.edu A higher activation energy corresponds to a slower reaction.

Computational modeling of reaction pathways allows chemists to compare different possible mechanisms. For example, in the formation of naphthalene derivatives, different pathways can be computationally explored to determine which has the lowest activation barriers and is therefore most likely to occur under specific conditions. nih.govacs.orgrsc.org This predictive capability is a cornerstone of modern mechanistic chemistry. researchgate.netrsc.org

Interactive Table 3: Illustrative Reaction Energy Profile. This table shows hypothetical calculated energies for the key points along a reaction pathway, allowing for the determination of the activation energy.

| Species | Description | Calculated Energy (kcal/mol) |

| Reactants | Starting Materials | 0.0 (Reference) |

| Transition State | Highest energy point | +31.1 |

| Intermediate | Semi-stable species | +12.8 |

| Products | Final Molecules | -37.5 |

| Calculated Parameter | Value (kcal/mol) | Significance |

| Activation Energy (Ea) | 31.1 | Energy barrier to be overcome for the reaction to proceed. |

| Overall Reaction Energy | -37.5 | Indicates the reaction is exothermic (releases energy). |

Simulation of Intermolecular Interactions and Self-Assembly

Computational simulations, particularly molecular dynamics (MD), offer a powerful lens through which to examine the intermolecular interactions and self-assembly of complex molecules. While direct simulation studies on this compound are not extensively documented in publicly available literature, the principles of these methodologies can be applied to hypothesize its behavior. Such simulations would involve modeling the molecule's force field to predict how individual molecules interact with each other and with solvent molecules. Key interactions would include π-π stacking between the naphthalene rings, electrostatic interactions involving the sulphonic acid groups, and hydrophobic interactions.

The self-assembly process, driven by these fundamental interactions, can be simulated to understand the formation of larger aggregates. For analogous molecules, like derivatives of naphthalene diimide, simulation studies have elucidated the mechanisms behind their aggregation, often highlighting the synergistic effects of H-bonding and π-stacking. researchgate.net Coarse-grained MD simulations, which simplify molecular representations to study longer timescale phenomena, are a common approach to observe the spontaneous formation of complex structures from randomly placed molecules. nih.gov These simulations can reveal critical mechanisms, such as the initial formation of small clusters that subsequently merge into larger, more organized structures. nih.gov

Modeling of Monolayer Formation and Packing Properties

The formation of monolayers, thin films with a thickness of a single molecule, is a critical area of materials science. The Langmuir-Blodgett technique is a well-established method for creating such films. wikipedia.org Computational modeling can simulate the behavior of this compound at an air-water interface, predicting how these amphiphilic molecules would arrange themselves. Such models would likely show the hydrophilic sulphonic acid groups orienting towards the water subphase, while the hydrophobic naphthalene moieties orient away from it.

Adsorption Characteristics on Various Substrates

The interaction of this compound with different surfaces is another area where computational modeling can provide significant insights. The adsorption behavior is dictated by the chemical nature of both the molecule and the substrate. Simulations can model the adsorption process on various materials, such as activated carbon, talc, or modified silica. mdpi.comnih.gov

For instance, on a hydrophobic surface, the adsorption would likely be driven by the hydrophobic naphthalene rings. nih.gov Conversely, on a hydrophilic or charged surface, the sulphonic acid groups would play a dominant role in the adsorption process through electrostatic interactions or hydrogen bonding. Computational studies can quantify the adsorption energy, determine the most stable adsorption configurations, and elucidate the role of different functional groups in the binding process. For example, studies on the adsorption of naphthalene on activated carbon fibers have highlighted the importance of a mesoporous structure and hydrophobicity for efficient adsorption. mdpi.com These simulations can also explore competitive adsorption scenarios, where the presence of other molecules influences the adsorption of the target compound. mdpi.com

Thermodynamic and Kinetic Parameter Determination

Theoretical and computational approaches are invaluable for determining the thermodynamic and kinetic parameters that govern the behavior of this compound. Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to calculate the electronic structure and properties of the molecule. These calculations can yield important thermodynamic data, such as the enthalpy and Gibbs free energy of formation.

Molecular dynamics simulations can be used to explore the potential energy surface of molecular interactions and self-assembly processes. From these simulations, it is possible to calculate the free energy changes associated with processes like micelle formation or monolayer assembly. For instance, in simulations of similar surfactant molecules, the free energy contribution to micelle formation per methylene unit has been calculated and found to be in close agreement with experimental values.

Advanced Analytical Characterization Techniques in Methylenebisnaphthalene 2 Sulphonic Acid Research

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Purity Assessment in Synthesized Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic compounds. Both ¹H and ¹³C NMR provide information on the chemical environment of individual atoms, allowing for the precise assignment of the molecular structure and the assessment of sample purity.

In the analysis of compounds related to Methylenebisnaphthalene-2-sulphonic acid, such as its precursors and condensation products, NMR is used to confirm the structure and identify the position of substituents on the naphthalene (B1677914) ring system. For instance, the ¹H NMR spectrum of 1-naphthalenesulfonic acid shows distinct signals for the aromatic protons, which can be assigned based on their chemical shifts and coupling patterns. chemicalbook.com

The synthesis of naphthalenesulfonic acid-formaldehyde condensates results in a polymer with repeating units. NMR spectroscopy is instrumental in characterizing these polymers, including the determination of the degree of polymerization. researchgate.net The integration of the signals corresponding to the methylene (B1212753) bridges and the naphthalene protons can be used to quantify the average number of naphthalene units in the polymer chain.

Table 2: Representative ¹H NMR Chemical Shifts for Naphthalene Sulfonic Acid Derivatives

| Compound | Proton | Chemical Shift (ppm) |

| 1-Naphthalenesulfonic acid | Aromatic | 7.4 - 8.9 |

This table is illustrative and based on data for related naphthalene sulfonic acid compounds. chemicalbook.com

UV-Vis Spectroscopy for Electronic Structure and Photophysical Property Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule and is used to study the electronic structure and photophysical properties of this compound and its derivatives. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

Naphthalene derivatives typically exhibit strong absorption in the ultraviolet region due to π-π* transitions within the aromatic system. researchgate.netresearchgate.net The UV spectra of naphthalenesulfonic acid-formaldehyde condensates show strong absorption bands in the 210-250 nm range. bohrium.com The position and intensity of these absorption bands can be influenced by the degree of condensation and the substitution pattern on the naphthalene rings.

The analysis of UV-Vis spectra can be used for the qualitative identification of these compounds and to infer the presence of conjugated systems. bohrium.com The reproducibility and stability of the UV spectra make this technique suitable for the rapid identification of samples. researchgate.netbohrium.com

Table 3: Typical UV Absorption Maxima for Naphthalene Sulfonic Acid Derivatives

| Compound Type | Wavelength Range (nm) | Electronic Transition |

| Naphthalenesulfonic acid-formaldehyde condensate | 210 - 250 | π-π* |